molecular formula C10H8O7S2 B12937118 5-Hydroxynaphthalene-1,3-disulfonic acid

5-Hydroxynaphthalene-1,3-disulfonic acid

Cat. No.: B12937118
M. Wt: 304.3 g/mol
InChI Key: QHSQRWZUEZHWEN-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1,3-disulfonic acid is a high-value naphthalene derivative designed for advanced research and development. This compound is part of a chemical class known for its critical role in synthesizing sophisticated materials. Researchers utilize similar hydroxynaphthalenesulfonic acids as key intermediates in the production of water-soluble conjugated polymers. These polymers are of significant interest in developing flexible, lightweight optoelectronic devices, including organic light-emitting diodes (OLEDs), polymer solar cells (OPVs), and highly sensitive chemical or biological sensors . The presence of multiple sulfonic acid groups is known to grant high water solubility and can serve as a robust anchor for attaching other functional molecules, enhancing the material's compatibility with various surfaces and polymer layers . In the field of dye chemistry, naphthalenesulfonic acids are fundamental building blocks for azo dyes and sulfur dyes, contributing to their color properties and solubility . The specific substitution pattern of hydroxy and sulfo groups on the naphthalene ring makes this compound a promising precursor or monomer for novel polymeric Schiff bases and poly(azomethine)s, which are explored for their thermal resistance, mechanical strength, and unique fluorescence characteristics . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its versatile structure to explore new pathways in material science, synthetic chemistry, and industrial application development.

Properties

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

QHSQRWZUEZHWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxynaphthalene-1,3-disulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures. The reaction conditions are crucial to ensure the correct placement of the sulfonic acid groups on the naphthalene ring. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2 \text{SO}{3} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H})_{2} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is mixed with oleum. The reaction mixture is then heated to facilitate the sulfonation process. After the reaction is complete, the product is precipitated by cooling the mixture or by adding alkaline sodium sulfate to form the disodium salt .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonic acid groups can be reduced to sulfonates.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Forms sulfonates.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

5-Hydroxynaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The pathways involved include:

    Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity.

    Ionic Interactions: The sulfonic acid groups can engage in ionic interactions, stabilizing reaction intermediates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and applications:

Compound Name Substituent Positions Functional Groups Key Applications/Properties References
5-Hydroxynaphthalene-1,3-disulfonic acid 1,3-sulfo; 5-hydroxy Hydroxyl, sulfonic acids Likely intermediate in dye synthesis or electrochemical systems (inferred from analogs)
7-Aminonaphthalene-1,3-disulfonic acid 1,3-sulfo; 7-amino Amino, sulfonic acids Fluorescent labeling in chiral CE; detection limit: 5×10⁻¹⁰ M via laser-induced fluorescence
6,8-Dihydroxypyrene-1,3-disulfonic acid 1,3-sulfo; 6,8-dihydroxy Two hydroxyls, sulfonic acids Ionic strength-insensitive sensors; minimal interference in optode systems
Benzene-1,3-disulfonic acid (BDSA) 1,3-sulfo Sulfonic acids Internal standard in quantitative NMR for protein analysis
Naphthalene-1,5-disulfonic acid (NDSA) 1,5-sulfo Sulfonic acids NMR internal standard; compared to BDSA for aromatic sulfonic acid stability

Key Research Findings

  • Electrochemical Reactivity : Dihydroxybenzene disulfonic acid analogs (e.g., 4,5-dihydroxybenzene-1,3-disulfonic acid) undergo stepwise electrochemical transformations during cycling, forming trihydroxy and tetrahydroxy derivatives. This suggests that hydroxylated naphthalene disulfonic acids may exhibit similar redox behavior in flow batteries or energy storage systems .
  • Analytical Chemistry: 7-Aminonaphthalene-1,3-disulfonic acid (ANDSA): Enhances hydrophobicity of labeled analytes (e.g., phenoxy acid herbicides), improving detection sensitivity in capillary electrophoresis . BDSA and NDSA: Used as internal standards in qNMR due to their stable aromatic sulfonic acid structures and distinct proton environments .
  • Sensor Technology: 6,8-Dihydroxypyrene-1,3-disulfonic acid (DHPDS) demonstrates low ionic strength interference, making it ideal for environmental monitoring where salt concentration varies .

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